

# Methyl 4-amino-3,5-dimethylbenzoate as a synthetic intermediate in drug discovery.

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## Compound of Interest

Compound Name: Methyl 4-amino-3,5-dimethylbenzoate

Cat. No.: B1311991

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## Methyl 4-amino-3,5-dimethylbenzoate: Application Notes for Drug Discovery

### Introduction

**Methyl 4-amino-3,5-dimethylbenzoate** is a substituted aromatic compound with the molecular formula  $C_{10}H_{13}NO_2$ .<sup>[1]</sup> As an aniline derivative, it possesses a nucleophilic amino group and a methyl ester, making it a potentially versatile building block for organic synthesis. While commercially available, a comprehensive review of scientific literature and patent databases reveals a notable scarcity of specific, detailed applications of this particular isomer as a direct intermediate in the synthesis of established drugs or advanced clinical candidates. Its primary documented use is as an intermediate in broader organic synthesis.<sup>[1]</sup>

However, the general structural motif of aminobenzoic acid esters is prevalent in medicinal chemistry. Isomers such as methyl 3-amino-4-methylbenzoate and methyl 4-amino-3-methylbenzoate are key intermediates in the synthesis of important therapeutics, including tyrosine kinase inhibitors and neuroprotective agents. Based on the well-established utility of these related structures, this document outlines the potential applications and hypothetical protocols for **methyl 4-amino-3,5-dimethylbenzoate** in a drug discovery context.

## Physicochemical Properties

A summary of the key physicochemical properties of **methyl 4-amino-3,5-dimethylbenzoate** is provided below. This data is essential for planning synthetic reactions and for the characterization of resulting products.

Property	Value	Reference
CAS Number	3095-48-5	[1]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>	[1]
Molecular Weight	179.22 g/mol	[1]
Melting Point	106-107 °C	[1]
Boiling Point (Predicted)	331.3 ± 37.0 °C	[1]
Density (Predicted)	1.105 ± 0.06 g/cm <sup>3</sup>	[1]
Appearance	Colorless or light yellow solid	[1]

## Hypothetical Applications in Drug Discovery

Given the functionalities of **methyl 4-amino-3,5-dimethylbenzoate**, it can be logically proposed as a scaffold for the synthesis of various classes of bioactive molecules. The presence of two methyl groups ortho to the amino group will introduce steric hindrance, which can influence reaction kinetics and the final conformation of the drug candidate, potentially leading to altered target binding affinity and selectivity compared to its less substituted isomers.

- Kinase Inhibitors:** The aminobenzoate scaffold is a common feature in many ATP-competitive kinase inhibitors. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The remainder of the molecule can be elaborated to occupy the hydrophobic pocket and solvent-exposed regions. Derivatives of **methyl 4-amino-3,5-dimethylbenzoate** could be synthesized and screened for activity against various kinases implicated in cancer and inflammatory diseases.
- Synthesis of Compound Libraries:** The amino group can be readily acylated, sulfonated, or used in reductive amination to generate a diverse library of amide, sulfonamide, and secondary amine derivatives. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to further expand the chemical space.

These libraries are valuable for high-throughput screening to identify novel hits for various biological targets.

## Experimental Protocols

The following is a general, hypothetical protocol for the acylation of **methyl 4-amino-3,5-dimethylbenzoate**. This represents a common first step in utilizing this intermediate for the synthesis of more complex molecules, such as potential kinase inhibitors. This protocol is adapted from established methods for related aminobenzoate esters and may require optimization.

### Protocol 1: Synthesis of Methyl 4-(acylamino)-3,5-dimethylbenzoate via Amide Coupling

Objective: To couple an acyl chloride with the amino group of **methyl 4-amino-3,5-dimethylbenzoate**.

Materials:

- **Methyl 4-amino-3,5-dimethylbenzoate**
- Aryl or Heteroaryl Acyl Chloride (1.1 equivalents)
- Pyridine or Triethylamine (1.2 equivalents)
- Anhydrous Dichloromethane (DCM)
- Deionized Water
- Brine (saturated aqueous NaCl solution)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ ) or Magnesium Sulfate ( $\text{MgSO}_4$ )

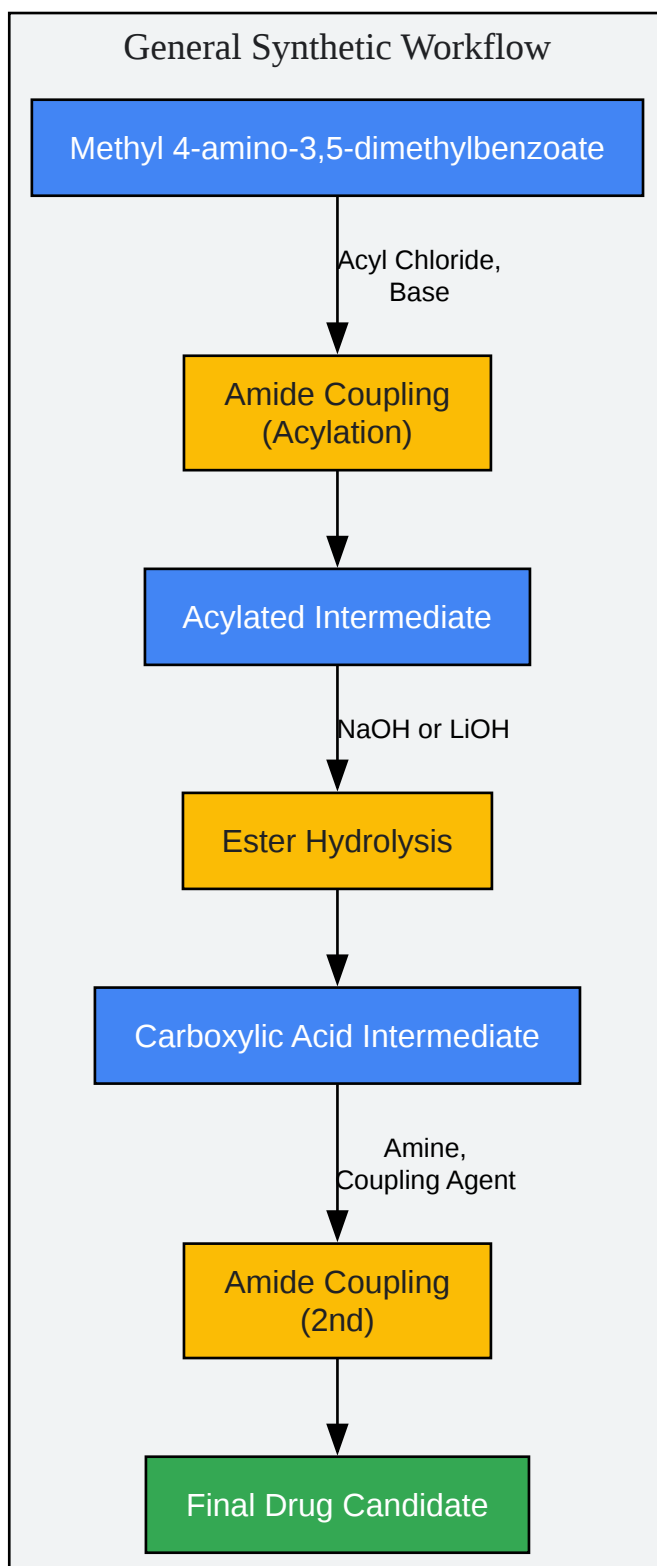
Procedure:

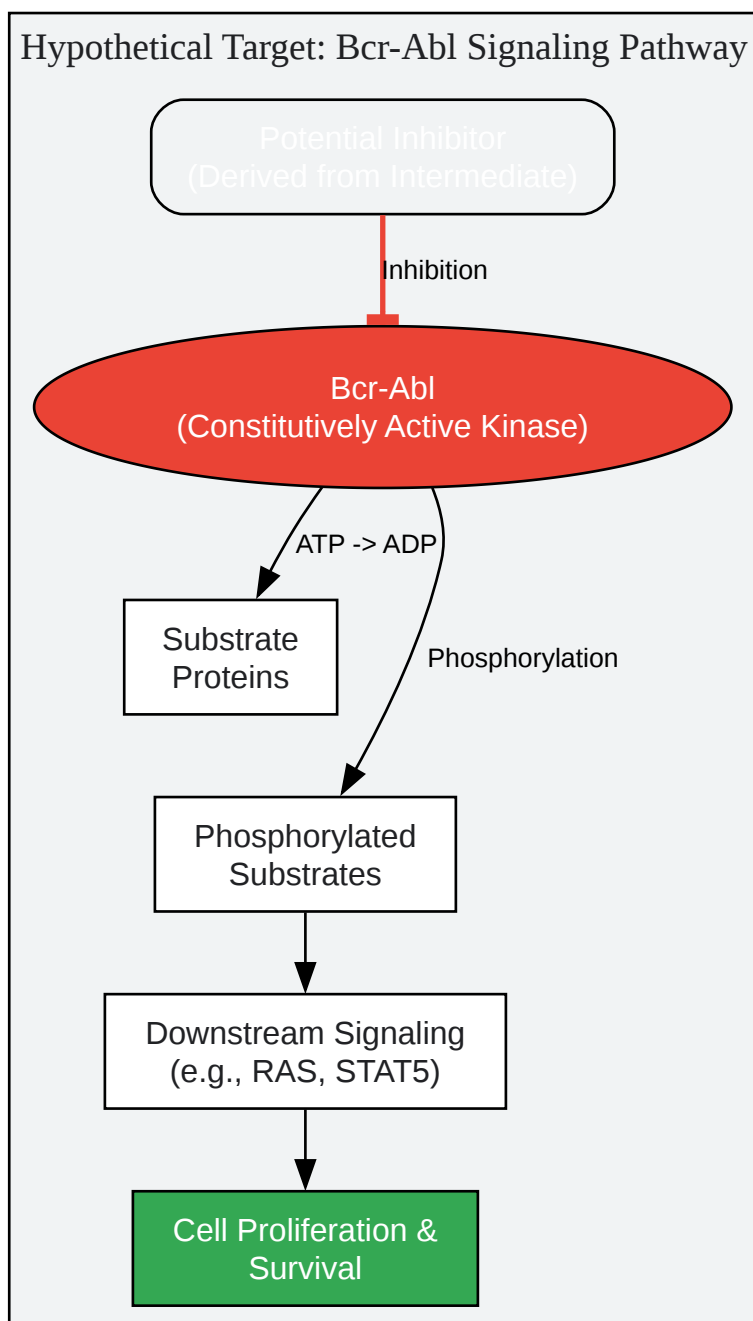
- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **methyl 4-amino-3,5-dimethylbenzoate** (1.0 equivalent) in anhydrous DCM.
- Add the base (pyridine or triethylamine, 1.2 equivalents) to the solution.

- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add a solution of the desired acyl chloride (1.1 equivalents) dissolved in anhydrous DCM to the cooled reaction mixture dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude product can be purified by recrystallization or column chromatography on silica gel.

## Visualizations

The following diagrams illustrate a general synthetic workflow using an aminobenzoate intermediate and a representative signaling pathway that could be targeted by its derivatives.





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## References

- 1. chembk.com [chembk.com]
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